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Compound of Interest

Compound Name: Epoxyquinomicin C

Cat. No.: B1227797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of
Epoxyquinomicin C, a naturally occurring antibiotic with anti-inflammatory properties. This
document is intended for researchers, scientists, and drug development professionals engaged
in the study and application of natural products.

Introduction

Epoxyquinomicin C is a member of the epoxyquinone class of natural products, isolated from
the culture broth of Amycolatopsis sp.[1]. Its structure and biological activity have been
primarily elucidated through a combination of spectroscopic techniques, including Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
Spectroscopy. This guide summarizes the key spectroscopic data and outlines the general
experimental protocols involved in its analysis.

Spectroscopic Data

The spectroscopic data for Epoxyquinomicin C is crucial for its structural confirmation and
characterization. The following tables present a summary of the available quantitative data.

NMR Spectroscopic Data

The H and 3C NMR data for Epoxyquinomicin C were recorded in deuterated methanol
(CDs0OD). The chemical shifts (d) are reported in parts per million (ppm).
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Table 1: *H and 3C NMR Spectroscopic Data for Epoxyquinomicin C in CD3OD[2]

'H Chemical Shift (9),

Position 13C Chemical Shift (8) o )
Multiplicity, (J in Hz)

1 196.8

2 129.0

3 148.8 7.29 (s)

4 120.4

4a 142.2

5 58.0 4.65 (d, 4.0)

6 60.2 3.69 (d, 4.0)

7 62.0 3.84 (d, 13.0), 3.75 (d, 13.0)

8 116.7

8a 178.9

1 114.2

2' 161.4

3 118.0 6.90 (d, 8.0)

4 133.1 7.37 (t, 8.0)

5" 119.8 6.87 (t, 8.0)

6' 130.3 7.78 (d, 8.0)

C=0 168.1

Data obtained from Matsumoto et al., 1997.[2]

Mass Spectrometry Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was utilized to
determine the molecular formula of Epoxyquinomicin C.
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Table 2: High-Resolution Mass Spectrometry Data for Epoxyquinomicin C[2]

Parameter Value
Molecular Formula C14H13NOe
Molecular Weight 291.26 g/mol
Method HRFAB-MS

While the exact measured m/z value is not publicly available, the molecular formula was
determined to be C14H13NOe based on HRFAB-MS analysis.[2]

Infrared Spectroscopy Data

The infrared spectrum of Epoxyquinomicin C reveals key functional groups present in the
molecule.

Table 3: Infrared Spectroscopy Data for Epoxyquinomicin C[2]

Functional Group Absorption Band (cm™?)
Amide Carbonyl 1640-1670
Hydroxyl 3430-3450

Data obtained from Matsumoto et al., 1997.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic
analysis of Epoxyquinomicin C, based on standard practices for natural product
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: JEOL JNM-A500 or INM-EX400 spectrometers.[2]
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Sample Preparation:

o A few milligrams of purified Epoxyquinomicin C are dissolved in approximately 0.5 mL of
deuterated methanol (CDsOD).

e The solution is transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment.

Solvent; CD30OD

Temperature: 25 °C

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: 0-10 ppm

13C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

» Solvent: CDsOD

o Temperature: 25 °C

e Number of Scans: 1024-4096 (or more, depending on sample concentration)
o Relaxation Delay: 2-5 seconds

e Spectral Width: 0-200 ppm

2D NMR Experiments (COSY, HMQC, HMBC):

o Standard pulse programs for COSY (Correlation Spectroscopy), HMQC (Heteronuclear
Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
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used to establish connectivity between protons, between protons and directly attached
carbons, and between protons and carbons separated by two or three bonds, respectively.

High-Resolution Mass Spectrometry (HRFAB-MS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer equipped with a Fast Atom
Bombardment (FAB) source.

Sample Preparation:
o A small amount of Epoxyquinomicin C is dissolved in a suitable solvent (e.g., methanol).
o The sample solution is mixed with a matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe tip.

Data Acquisition:

lonization Mode: Positive or negative ion mode is selected based on the compound's
properties.

e Mass Analyzer: A double-focusing magnetic sector or time-of-flight (TOF) analyzer is typically
used.

o Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurement.

e Mass Range: Scanned over a range that includes the expected molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
o KBr Pellet Method:

o A small amount of Epoxyquinomicin C is finely ground with dry potassium bromide (KBr).
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o The mixture is pressed into a thin, transparent pellet using a hydraulic press.

e Thin Film Method:

o A solution of Epoxyquinomicin C in a volatile solvent is deposited onto a salt plate (e.g.,
NaCl or KBr).

o The solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample compartment (or the pure KBr pellet) is
recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure of Epoxyquinomicin C and a general
workflow for its spectroscopic analysis.

Caption: Chemical structure of Epoxyquinomicin C.
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Caption: General workflow for spectroscopic data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1227797#spectroscopic-data-analysis-of-
epoxyguinomicin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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